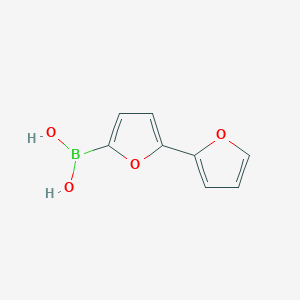

5-(2-Furyl)-2-furylboronic acid

CAS No.:

Cat. No.: VC17961735

Molecular Formula: C8H7BO4

Molecular Weight: 177.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BO4 |

|---|---|

| Molecular Weight | 177.95 g/mol |

| IUPAC Name | [5-(furan-2-yl)furan-2-yl]boronic acid |

| Standard InChI | InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H |

| Standard InChI Key | WWMMNBBWDBVWJJ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(O1)C2=CC=CO2)(O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Formylfuran-2-boronic acid consists of a furan ring substituted at the 2-position with a boronic acid group (-B(OH)₂) and at the 5-position with a formyl group (-CHO). The molecular formula is C₅H₅BO₄, with a molar mass of 139.90 g/mol . X-ray crystallography and NMR analyses confirm planar geometry at the boron atom, facilitating conjugation with the furan π-system. This electronic delocalization enhances reactivity in cross-coupling reactions while stabilizing the boronate intermediate .

Nomenclature and Synonyms

The IUPAC name 5-formylfuran-2-boronic acid is preferred, though the compound is alternately labeled as:

-

2-Formylfuran-5-boronic acid

-

5-(Diethylacetal)-2-furylboronic acid (protected form)

-

FFBA (abbreviation in synthetic methodologies) .

Commercial suppliers further list synonyms such as Lapanitinib Intermediate 4 and RARECHEM AH PB 0213, reflecting its role in pharmaceutical intermediates .

Physical and Chemical Properties

Physicochemical Data

Key properties include:

The variability in melting points arises from differing purification protocols, such as recrystallization from acetonitrile/water versus toluene . The compound exhibits limited water solubility but dissolves readily in polar aprotic solvents, enabling use in homogeneous catalytic systems .

Stability and Reactivity

As an air-sensitive solid, 5-formylfuran-2-boronic acid requires storage under inert atmospheres at -20°C to prevent anhydride formation via dehydration of the boronic acid group . The formyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), while the boronic acid enables Suzuki-Miyaura cross-coupling with aryl halides .

Synthetic Methodologies

Modern Optimized Synthesis

The patent US7045640B2 (2006) outlines an improved protocol using lithium diisopropylamide (LDA) and triisopropylborate:

-

Protection: Furfural is converted to its diethyl acetal to shield the formyl group.

-

Metalation: LDA deprotonates the acetal at -10°C in THF, generating a lithiated intermediate.

-

Borylation: Triisopropylborate is added, yielding the boronate ester.

-

Acidic Workup: HCl hydrolysis releases the boronic acid, with precipitation at pH 2–3.

-

Purification: Recrystallization from acetonitrile/water affords the product in 75% yield .

This method eliminates cryogenic conditions, enhances reproducibility, and reduces residual furfural to <0.1% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group couples with aryl halides under palladium catalysis to form biaryl systems. For example, McClure (2001) utilized FFBA to synthesize 5-aryl-2-furaldehydes for dye-sensitized solar cells, achieving >90% conversion using Pd(PPh₃)₄ and K₂CO₃ .

Sequential Functionalization

The bifunctional nature permits orthogonal reactivity:

-

Step 1: Suzuki coupling at C2.

-

Step 2: Aldehyde derivatization (e.g., reductive amination, acylhydrazone formation).

Roschangar et al. (2002) applied this strategy to synthesize HIF-1 inhibitors, coupling FFBA with 4-bromobenzamide before converting the formyl group to a hydrazone pharmacophore .

Pharmaceutical Intermediates

FFBA serves as a precursor to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume